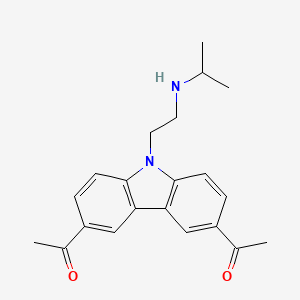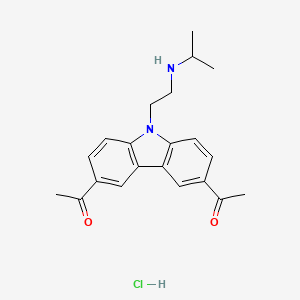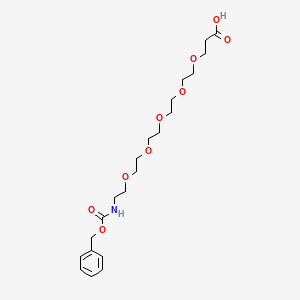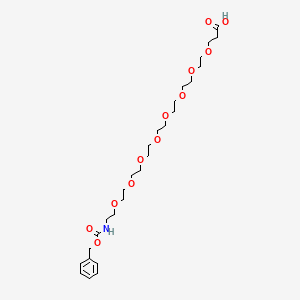
Cebranopadol
Overview
Description
Cebranopadol (developmental code GRT-6005) is an opioid analgesic of the benzenoid class . It is currently under development internationally by Grünenthal, a German pharmaceutical company, and its partner Depomed, a pharmaceutical company in the United States, for the treatment of a variety of different acute and chronic pain states .
Synthesis Analysis
A simple and efficient synthesis of this compound has been described via the formation of an aziridinium ion as a key step using commercially available starting material . There are also different approaches to the synthesis of this compound .
Molecular Structure Analysis
This compound has a molecular formula of C24H27FN2O . It is a benzenoid with a complex structure that includes a cyclohexane ring fused with a pyranoindole ring .
Chemical Reactions Analysis
This compound has been evaluated in various studies. A phase I, nonrandomized, single-centre, open-label, non-controlled trial was performed in 12 healthy subjects to determine the excretion balance, metabolite profile, and absolute oral bioavailability of this compound .
Scientific Research Applications
Analgesic Properties : Cebranopadol exhibits potent antinociceptive effects, acting as a mixed NOP/opioid receptor agonist. It has demonstrated robust analgesic effects in different pain models, showing high potency and long-lasting antinociceptive effects in vivo (Rizzi et al., 2016).
Efficacy in Visceral Pain : In rodent models of visceral pain, such as colitis and pancreatitis, this compound has shown significant antiallodynic and antihyperalgesic properties, effectively inhibiting spontaneous pain behaviors and hyperalgesia (Schiene et al., 2019).
Pharmacokinetic Characteristics : Clinical studies have highlighted this compound's favorable pharmacokinetic profile. It is characterized by a late time to reach maximum plasma concentration, long half-value duration, and an operational half-life suitable for once-daily dosing (Kleideiter et al., 2017).
Respiratory Effects : Research indicates that this compound, due to its action on NOP receptors, may have a ceiling in respiratory depression, making it a safer alternative in the context of opioid-related respiratory side effects (Dahan et al., 2017).
Reduced Side Effects : this compound's activity at NOP receptors contributes to its anti-hyperalgesic effects while potentially ameliorating some opioid-type side effects, such as respiratory depression and abuse potential (Tzschentke et al., 2019).
Application in Neuropathic Pain : this compound has shown potent and efficacious antihyperalgesic, antiallodynic, and antinociceptive effects in rodent models of chronic neuropathic pain, effective after both peripheral and central administration (Tzschentke et al., 2017).
Potential in Cocaine Dependence Treatment : Studies suggest that this compound may influence cocaine self-administration and cocaine-seeking behaviors in rats, indicating a potential role in treating cocaine dependence (Wei et al., 2020).
Low Abuse Potential : this compound has been hypothesized to have a lower risk of abuse compared to pure µ-opioid receptor agonists, a hypothesis supported by studies in recreational opioid users (Göhler et al., 2018).
Cancer Pain Management : this compound has been evaluated as a safe and well-tolerated option for the treatment of chronic cancer-related pain, showing promising results in clinical trials (Koch et al., 2019).
Mechanism of Action
Target of Action
Cebranopadol is unique in its mechanism of action as an opioid. It binds to and activates all four of the opioid receptors . It acts as a full agonist of the μ-opioid receptor and δ-opioid receptor, and as a partial agonist of the nociceptin receptor and κ-opioid receptor . These receptors play a crucial role in the modulation of pain and the body’s response to stress and injury.
Mode of Action
this compound interacts with its targets by binding to and activating the opioid receptors. This activation results in a decrease in the perception of pain. The compound’s activity at nociceptin receptors contributes to its anti-hyperalgesic effects while ameliorating some of its opioid-type side effects, including respiratory depression and abuse potential .
Biochemical Pathways
It is known that the activation of opioid receptors can inhibit the release of substance p, a neuropeptide involved in pain transmission, thereby reducing the perception of pain .
Pharmacokinetics
After oral administration, this compound reaches maximum plasma concentrations after 4–6 hours and has a long half-value duration of 14–15 hours . With a dosing interval of 24 hours, this compound achieves steady state within 2 weeks, accumulates twofold and shows a fluctuation of 70–80% .
Result of Action
The molecular and cellular effects of this compound’s action result in potent and effective antinociceptive effects across a broad range of preclinical pain models . Its side effect profile is better compared to typical opioids, and it has been found to be more potent in models of chronic neuropathic pain than acute nociceptive pain compared to selective μ-opioid receptor agonists .
Safety and Hazards
Cebranopadol has been evaluated as a solution to the problem of opioid side effects such as respiratory depression, tolerance, and physical dependence . As an agonist of the κ-opioid receptor, this compound may have the capacity to produce psychotomimetic effects, dysphoria, and other adverse reactions at sufficiently high doses . This property could potentially limit its practical clinical dosage range, but would likely reduce the occurrence of patients taking more than their prescribed dose .
Future Directions
properties
IUPAC Name |
6-fluoro-N,N-dimethyl-1'-phenylspiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-cyclohexane]-1'-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O/c1-27(2)23(17-6-4-3-5-7-17)11-13-24(14-12-23)22-19(10-15-28-24)20-16-18(25)8-9-21(20)26-22/h3-9,16,26H,10-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMVOZKEWSOFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031965 | |
| Record name | Cebranopadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
863513-91-1 | |
| Record name | Cebranopadol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863513911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cebranopadol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12830 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cebranopadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEBRANOPADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GDW9S3GN3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary mechanism of action of cebranopadol?
A1: this compound is a first-in-class analgesic that exerts its effects by acting as an agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and the classical opioid receptors (MOP, DOP, and KOP) [, , , ].
Q2: How does the co-activation of NOP and MOP receptors contribute to this compound's analgesic effects?
A2: Studies in rodents have demonstrated a synergistic interaction between the NOP and classical opioid receptor components of this compound in producing analgesia []. This synergy may contribute to its potent analgesic effects.
Q3: Does this compound's action on NOP receptors influence its side effect profile compared to traditional opioids?
A3: Preclinical studies suggest that activation of NOP receptors by this compound counteracts some of the adverse effects associated with MOP receptor activation, particularly respiratory depression [, , , ].
Q4: Does this compound affect the central nervous system?
A4: Yes, this compound is a centrally acting analgesic, meaning it primarily acts on the central nervous system to produce its analgesic effects [, ].
Q5: How does this compound impact cocaine addiction in preclinical models?
A5: Research indicates that this compound reduces cocaine self-administration and blocks the escalation of cocaine intake in rat models. This effect is attributed to its simultaneous activation of both NOP and MOP receptors [, , ].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C24H29FN2O2, and its molecular weight is 396.5 g/mol [].
Q7: How does the structure of this compound contribute to its unique pharmacological profile?
A7: The specific chemical structure of this compound, a spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine derivative, allows it to interact with both NOP and opioid receptors with high affinity []. Modifications to this core structure could alter its receptor binding profile and subsequently its activity, potency, and selectivity.
Q8: What is the typical duration of action of this compound?
A8: this compound exhibits a relatively long duration of action, lasting up to 7 hours after intravenous administration and over 9 hours after oral administration in preclinical pain models [].
Q9: How is this compound metabolized in the body?
A9: While detailed information on this compound's metabolism is limited in the provided abstracts, they suggest it likely undergoes metabolism, potentially involving hepatic pathways [, ].
Q10: Are there differences in the pharmacokinetic profile of this compound between animals and humans?
A10: While some studies explore the pharmacokinetics of this compound in animals [], further research is needed to understand if there are significant differences in its pharmacokinetic profile between animals and humans.
Q11: In which preclinical pain models has this compound shown efficacy?
A11: this compound has demonstrated efficacy in a wide range of preclinical pain models, including models of acute nociceptive pain, inflammatory pain, cancer pain, and neuropathic pain [, , , , , , , ].
Q12: Has this compound been investigated in clinical trials for pain management?
A12: Yes, this compound has been evaluated in various phases of clinical trials for its analgesic effects in conditions such as chronic low back pain, postoperative pain, and cancer-related pain [, , , , , , ].
Q13: Are there any specific patient populations where this compound might offer advantages over traditional opioids?
A13: Preclinical and early clinical data suggest that this compound may be particularly beneficial for patients with chronic pain conditions that involve a neuropathic component, as it shows higher analgesic potency in neuropathic pain models compared to traditional opioids [, , , ].
Q14: What is the safety profile of this compound based on preclinical and clinical studies?
A14: While this compound has shown a generally favorable safety profile in early clinical trials, higher doses have been associated with a higher incidence of treatment-emergent adverse events, primarily during the titration phase [].
Q15: Does this compound have a lower risk of abuse compared to traditional opioids?
A15: Preclinical and clinical studies indicate that this compound may have a lower potential for abuse and dependence compared to traditional opioids like morphine and hydromorphone [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(N-phenylpentanamido)methyl]phenyl}benzoic acid](/img/structure/B606500.png)
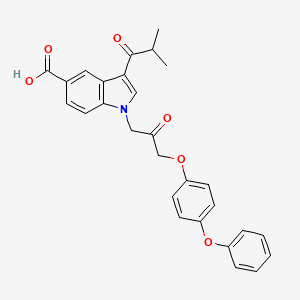
![2-[2-[2,3-dihydro-6-[[(2-propen-1-yloxy)carbonyl]oxy]-1H-xanthen-4-yl]ethenyl]-1,3,3-trimethyl-3H-indolium](/img/structure/B606505.png)
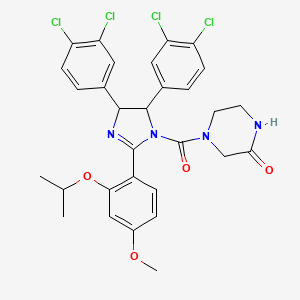
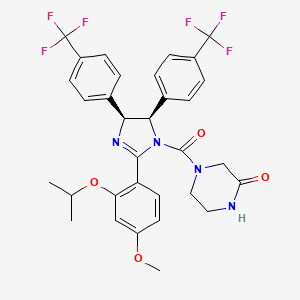

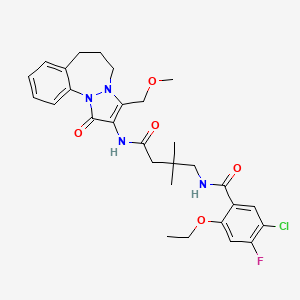
![Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate](/img/structure/B606510.png)
![Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate](/img/structure/B606511.png)
